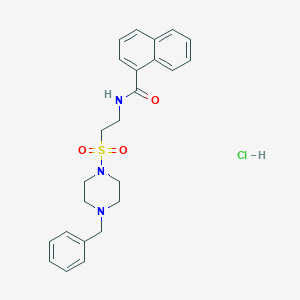

![molecular formula C12H21Cl2N3O2S B2837134 N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride CAS No. 1832497-73-0](/img/structure/B2837134.png)

N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

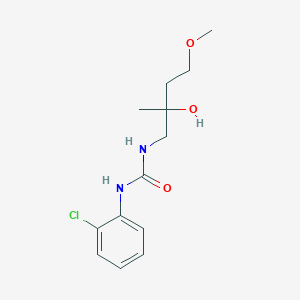

“N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride” is a chemical compound with the molecular formula C12H20ClN3O2S . It is a powder in physical form . The IUPAC name for this compound is 4-methyl-N-[2-(1-piperazinyl)ethyl]benzenesulfonamide dihydrochloride .

Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including structures similar to “this compound”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H21N3O2S.2ClH/c1-12-2-4-13(5-3-12)19(17,18)15-8-11-16-9-6-14-7-10-16;;/h2-5,14-15H,6-11H2,1H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 356.32 .Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action Benzenesulfonamide derivatives, including those structurally related to N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride, have been found to act as effective inhibitors of human carbonic anhydrase (CA). They show potent inhibitory action against specific isoforms of CA, which are involved in various physiological processes including epileptogenesis. These compounds have demonstrated anticonvulsant activity in animal models, offering potential therapeutic applications in seizure disorders (Mishra et al., 2017).

Potential Anti-malarial Applications Certain derivatives of piperazine, including those similar to this compound, have been studied for their anti-malarial properties. Research indicates that specific structural features of these compounds contribute to their activity against malaria, suggesting potential utility in anti-malarial drug development (Cunico et al., 2009).

Anticancer Properties Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, structurally related to this compound, have shown promise as inhibitors of certain carbonic anhydrase isoforms linked to cancer. These compounds exhibit potent inhibitory action against hCA IX, a drug target for anticancer agents, highlighting their potential in cancer therapy (Lolak et al., 2019).

Cognitive Enhancing Properties Some sulfonamide compounds, closely related to this compound, have been identified as potent 5-HT6 receptor antagonists with cognitive enhancing properties. They have demonstrated effectiveness in improving cognitive deficits in animal models, suggesting potential applications in treating cognitive disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antioxidant and Enzyme Inhibition Benzenesulfonamides incorporating 1,3,5-triazine moieties, similar to this compound, have been investigated for their antioxidant properties and as inhibitors of enzymes like acetylcholinesterase and tyrosinase. These properties indicate potential applications in diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S.2ClH/c16-18(17,12-4-2-1-3-5-12)14-8-11-15-9-6-13-7-10-15;;/h1-5,13-14H,6-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTPXPNLRZZXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNS(=O)(=O)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2837054.png)

![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide](/img/structure/B2837059.png)

![1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2837062.png)

![2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2837063.png)

![(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2837073.png)